molecular formula C20H14BrN3O B11654090 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

Cat. No.: B11654090
M. Wt: 392.2 g/mol
InChI Key: CHMOIEPOKXRMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C20H14BrN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

CHMOIEPOKXRMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may exhibit different biological activities.

Scientific Research Applications

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-yl)-2-bromoacetamide
  • N-(1H-1,3-Benzodiazol-2-yl)-2-chlorobenzamide
  • N-(1H-1,3-Benzodiazol-2-yl)-2-fluorobenzamide

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is unique due to the presence of both the benzimidazole and bromobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.